molecular formula C8H7N3OS B3058425 2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 89374-52-7

2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3058425
CAS No.: 89374-52-7
M. Wt: 193.23 g/mol
InChI Key: CDFMUHKVAPCMQW-UHFFFAOYSA-N
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Description

2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one ( 89374-52-7) is a versatile chemical building block with the molecular formula C₈H₇N₃OS and a molecular weight of 193.23 g/mol . This pyridopyrimidinone derivative is characterized by a core structure that is of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic compounds. The compound's structure features a mercapto group and a methyl substitution on the nitrogen atom, which can serve as key sites for further chemical modification . Researchers utilize this reagent as a precursor for the development of more complex molecules. When handling, appropriate safety precautions should be observed as the compound may cause skin and eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

1-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-11-6-5(3-2-4-9-6)7(12)10-8(11)13/h2-4H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFMUHKVAPCMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530237
Record name 1-Methyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89374-52-7
Record name 1-Methyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis has been shown to be particularly effective, reducing reaction times and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

    Substitution: The nitrogen and sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction can produce dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives .

Scientific Research Applications

2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to inhibit key enzymes and disrupt cellular processes in microorganisms. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one 89374-52-7 C₈H₇N₃OS 193.23 -SH (C2), -CH₃ (N1) Hazards: H302, H315, H319; Storage: 2–8°C
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one 14133-23-4 C₁₃H₉N₃OS 255.30 -SH (C2), -Ph (N3) No listed hazards; higher lipophilicity due to phenyl group
5-(4-Chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one N/A C₁₉H₁₂ClN₃OS 365.82 -SH (C2), 4-Cl-Ph (C5), -Ph (C7) Anticancer activity; IR/NMR data confirmed structure
2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one hydrochloride 126728-21-0 C₇H₅Cl₂N₃O 242.05 -Cl (C2), -HCl (salt) Electrophilic C2 substituent; potential kinase inhibition
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one 37891-05-7 C₇H₅N₃OS 179.20 -SH (C2), pyrido[3,2-d] fusion Altered ring fusion reduces planarity; pKa ~6.78
Key Observations:
  • Substituent Effects : The methyl group at N1 in the parent compound enhances stability compared to phenyl-substituted analogs (e.g., 14133-23-4). Thiol (-SH) at C2 enables hydrogen bonding, critical for binding to targets like BET bromodomains .
  • Electrophilic vs. Nucleophilic Sites : Chlorine substitution at C2 (CAS 126728-21-0) introduces electrophilicity, favoring covalent interactions with cysteine residues in enzymes, unlike the nucleophilic -SH group .

Biological Activity

2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one (CAS No. 89374-52-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H7_7N3_3OS
  • Molecular Weight : 193.23 g/mol
  • Structure : The compound features a pyrimidine ring fused with a pyridine moiety, with a thiol group contributing to its reactivity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties.
  • Anticancer Potential : Research indicates that similar pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in modulating inflammatory pathways.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The thiol group may interact with cysteine residues in target proteins, inhibiting their function.
  • Modulation of Signal Transduction Pathways : Similar compounds have been shown to affect pathways involved in cell proliferation and apoptosis.

Anticancer Studies

A study investigating the anticancer properties of pyrimidine derivatives reported that certain analogs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50_{50} values ranged from 0.01 to 0.12 µM for these cell lines, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

Research on related compounds has shown promising results against Mycobacterium tuberculosis. For instance, certain derivatives exhibited MIC values as low as 0.5 µg/mL against Mtb, suggesting potential for further development as anti-tubercular agents .

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In vitro assays demonstrated the ability to reduce pro-inflammatory cytokine production in activated macrophages, indicating a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .

Case Studies

StudyCompoundTargetActivityReference
1Pyrimidine DerivativeMCF-7IC50_{50} = 0.09 µM
2Analog XMycobacterium tuberculosisMIC = 0.5 µg/mL
3Compound YMacrophagesReduced cytokines by 30%

Q & A

Q. What are the optimized synthetic routes for 2-mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key approaches include:
  • Microwave-assisted synthesis : Enhances reaction efficiency and yield. For example, 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives are synthesized via cyclocondensation under microwave irradiation, achieving yields >80% .
  • One-pot three-component reactions : Combine pyridine precursors, aldehydes, and thiourea derivatives in aqueous media with potassium phosphate as a base, enabling rapid scaffold assembly .
  • Functionalization via enaminone intermediates : React enaminones with 6-amino-2-thioxopyrimidin-4-one to introduce thiol groups, followed by methylation for regioselective modification .

Table 1 : Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantageReference
Microwave-assistedSolvent: DMF, 100°C85–88Reduced reaction time
One-pot three-componentAqueous, room temperature75–82Eco-friendly, scalable
Enaminone functionalizationDioxane, reflux70–78Regioselective modification

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1676 cm⁻¹, C=S at ~780 cm⁻¹) .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 12.4–13.1 ppm indicate NH protons; aromatic protons appear at δ 7.5–8.2 ppm .
  • ¹³C NMR : Carbonyl (C=O) signals at ~175 ppm and pyrimidine ring carbons at ~152–159 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 365 for a phenyl-substituted derivative) confirm molecular weight .

Advanced Research Questions

Q. How do reaction mechanisms explain the formation of pyrido[2,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer :
  • Cyclocondensation mechanism : Aromatic aldehydes react with pyridine precursors (e.g., 2-aminonicotinamide) to form Schiff bases, followed by intramolecular cyclization to yield the pyrido[2,3-d]pyrimidinone core .
  • Thiol incorporation : Thiourea derivatives participate in nucleophilic substitution at the C2 position, with subsequent oxidation or alkylation to stabilize the mercapto group .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example:
  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at C5/C7 show enhanced activity (MIC: 2–8 µg/mL) .
  • Antioxidant activity : Hydroxyl-substituted derivatives exhibit higher radical scavenging (IC₅₀: 12–18 µM) due to phenolic hydrogen donation .
  • Experimental replication : Validate assays (e.g., broth microdilution for antimicrobial testing) under standardized conditions to minimize variability .

Q. How can computational methods guide the design of novel derivatives?

  • Methodological Answer :
  • Docking studies : Predict binding affinities to targets like DNA gyrase or antioxidant enzymes. For instance, docking scores correlate with experimental IC₅₀ values for thiol-containing derivatives .
  • DFT calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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